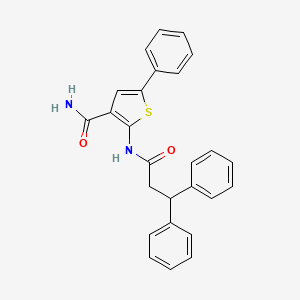

2-(3,3-Diphenylpropanamido)-5-phenylthiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-(3,3-diphenylpropanoylamino)-5-phenylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O2S/c27-25(30)22-16-23(20-14-8-3-9-15-20)31-26(22)28-24(29)17-21(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-16,21H,17H2,(H2,27,30)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPNHJDQEQVURK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Diphenylpropanamido)-5-phenylthiophene-3-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 3,3-diphenylpropanoyl chloride with thiophene derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Diphenylpropanamido)-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The amide group can be reduced to an amine under specific conditions.

Substitution: Electrophilic aromatic substitution can occur on the phenyl rings

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the amide group can produce the corresponding amine .

Scientific Research Applications

2-(3,3-Diphenylpropanamido)-5-phenylthiophene-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound has potential as a bioactive molecule with antimicrobial and antifungal properties

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 2-(3,3-Diphenylpropanamido)-5-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain bacteria by interfering with their metabolic pathways .

Comparison with Similar Compounds

Structural Implications :

- In contrast, the cyano-acrylamido moiety in the analog may confer electron-withdrawing effects, influencing reactivity and binding to enzymatic targets (e.g., cyclooxygenase in anti-inflammatory pathways) .

- The ethyl carboxylate in the analog versus carboxamide in the target compound affects polarity: esters are more lipophilic than carboxamides, which could alter pharmacokinetic profiles.

Pharmacological Activity Comparison

Antioxidant Activity

The analog ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate demonstrated moderate in vitro antioxidant activity in DPPH and nitric oxide scavenging assays, with IC₅₀ values ranging from 28.4–42.6 µM . This activity was attributed to the electron-deficient acrylamido group, which may stabilize free radicals.

Anti-Inflammatory Activity

The analog exhibited in vivo anti-inflammatory activity in a carrageenan-induced rat paw edema model, showing 68–72% inhibition at 100 mg/kg, comparable to diclofenac . The thiophene core and acrylamido substituent likely interact with inflammatory mediators like prostaglandins.

Physicochemical and Pharmacokinetic Properties

Key Observations :

- The target compound’s high lipophilicity may favor blood-brain barrier penetration but complicate formulation.

- The analog’s ester group offers better solubility but reduced metabolic stability compared to the carboxamide.

Biological Activity

2-(3,3-Diphenylpropanamido)-5-phenylthiophene-3-carboxamide is a synthetic organic compound notable for its unique structure, which includes a thiophene ring substituted with phenyl and carboxamide groups. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as an anticancer agent and antimicrobial agent.

Chemical Structure and Properties

- IUPAC Name : 2-(3,3-diphenylpropanoylamino)-5-phenylthiophene-3-carboxamide

- Molecular Formula : C26H22N2O2S

- Molecular Weight : 426.534 g/mol

The compound's synthesis typically involves multiple organic reactions, including the reaction of 3,3-diphenylpropanoyl chloride with thiophene derivatives under controlled conditions, often utilizing bases like triethylamine to facilitate amide bond formation.

Anticancer Properties

Recent studies have highlighted the compound's efficacy as an anticancer agent. For instance, a study evaluating various derivatives showed that this compound exhibited significant antiproliferative activity against several cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and PC3 (prostate cancer) cells. The observed IC50 values were 4.47 µg/mL for A549, 4.68 µg/mL for MDA-MB-231, and 5.50 µg/mL for PC3 cell lines .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial effects. Preliminary investigations suggest that it may inhibit the growth of various bacterial strains by interfering with their metabolic pathways. This mechanism could involve binding to specific enzymes or receptors critical for bacterial survival.

The biological activity of this compound is believed to stem from its ability to modulate enzyme activity through direct interaction with molecular targets. This modulation can lead to altered metabolic processes within cells, particularly in cancerous or pathogenic cells.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3,3-Diphenylpropylamine | Structure | Similar structural features; different functional groups |

| ASTX660 | Structure | Non-peptidomimetic antagonist with potential anticancer properties |

| α,ω-Diacyl-Substituted Polyamines | Structure | Compounds with antimicrobial properties |

This compound stands out due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties compared to these related compounds.

Case Studies and Research Findings

Several case studies have been conducted to further explore the biological activity of this compound:

-

Study on Anticancer Activity :

- Objective : Evaluate the effectiveness against human cancer cell lines.

- Results : The compound demonstrated significant inhibition of cell proliferation with varying IC50 values across different cell lines.

-

Study on Antimicrobial Effects :

- Objective : Assess antimicrobial activity against common bacterial strains.

- Results : Showed effective inhibition of bacterial growth, suggesting potential as a therapeutic agent for infections.

These findings indicate that this compound may serve as a lead compound for developing new therapeutic agents targeting both cancer and microbial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.